molecular formula C13H15FO5 B8000794 O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate

Cat. No.: B8000794
M. Wt: 270.25 g/mol
InChI Key: JAHHIHGUDZILES-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate is a substituted oxalate ester characterized by a fluoro-methoxy aromatic substituent. Its molecular structure features an ethyl oxalate backbone (O2-ethyl group) linked to a 2-(3-fluoro-6-methoxyphenyl)ethyl moiety. The compound’s physicochemical properties, such as solubility and reactivity, are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(5-fluoro-2-methoxyphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO5/c1-3-18-12(15)13(16)19-7-6-9-8-10(14)4-5-11(9)17-2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHHIHGUDZILES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents on the phenyl ring or ester groups. Below is a comparative analysis based on molecular structure, reactivity, and synthesis:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Features Reference
O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate 3-Fluoro-6-methylphenyl C₁₃H₁₅FO₄ Methyl group reduces polarity compared to methoxy; lower solubility in polar solvents.
O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate p-Tolyl (4-methylphenyl) C₁₃H₁₆O₄ Lacks fluorine; increased hydrophobicity due to methyl group.
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate 3-Chloro-2-methylphenyl C₁₃H₁₅ClO₄ Chlorine substituent enhances electrophilicity; may increase reactivity in nucleophilic substitutions.
O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate 4-Methylthiophenyl C₁₄H₁₈O₄S Thioether group introduces sulfur, potentially altering redox properties.

Physicochemical Properties

  • Solubility: The methoxy group increases solubility in polar solvents (e.g., ethanol) compared to methyl or chloro analogs. However, the fluorine atom may counterbalance this by reducing overall hydrophilicity.
  • Thermal Stability : Ethyl oxalate derivatives with aromatic substituents (e.g., ) are stable up to 200°C, as seen in analogous systems. The target compound is expected to follow this trend.

Research Findings and Challenges

  • Synthesis Limitations: The target compound’s synthesis may require controlled conditions to prevent premature hydrolysis or ammonolysis, as observed in ethyl oxalate/oxamide reactions ().
  • Data Gaps : Direct experimental data (e.g., crystallographic or spectroscopic) for the target compound are absent in the provided evidence. Current insights rely on extrapolation from analogs .

Biological Activity

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate is a compound of interest in various fields, particularly in medicinal chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

This compound is synthesized through the esterification of oxalic acid with an alcohol derivative under dehydrating conditions. Common reagents include thionyl chloride or dicyclohexylcarbodiimide (DCC), typically carried out under inert atmospheres to enhance yield and purity.

Chemical Structure:

  • Molecular Formula: C13H15F O5
  • CAS Number: 91658218

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity, potentially leading to effective inhibition or activation of these targets. The oxalate ester group may also participate in hydrolysis reactions, releasing active intermediates that contribute to its biological effects.

Enzyme Interactions

Research indicates that compounds with oxalate moieties can influence enzyme activities related to metabolic pathways. For instance, studies have shown that oxalates can induce oxidative stress, affecting renal function and potentially leading to conditions like nephrolithiasis (kidney stones) .

Table 1: Biological Effects of Oxalates on Enzymatic Activity

EffectDescription
Oxidative StressInduces free radicals that damage renal membranes
Enzyme InhibitionAlters activities of enzymes involved in calcium metabolism
Crystal FormationPromotes calcium oxalate crystallization

Case Studies

A notable study investigated the protective role of fucoidan against oxalate-induced renal damage in Wistar rats. This study highlighted the detrimental effects of oxalates on kidney function, where increased oxidative stress markers correlated with renal injury. Treatment with fucoidan significantly mitigated these effects, suggesting a potential therapeutic avenue for managing oxalate toxicity .

Applications in Medicine and Industry

This compound has potential applications in various domains:

  • Pharmaceutical Development: Used as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Investigated for its role in enzyme interactions and metabolic studies.
  • Industrial Uses: Applied in producing specialty chemicals and materials, including polymers and coatings .

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